molecular formula C7H3ClF3N3 B1459236 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1211520-73-8

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1459236
CAS RN: 1211520-73-8
M. Wt: 221.57 g/mol
InChI Key: XTQGBMSLTHSCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine consists of a pyrimidine ring with chlorine and trifluoromethyl substituents. The exact arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .

Scientific Research Applications

Agrochemical Industry

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine: derivatives are extensively used in the agrochemical industry. The trifluoromethyl group in these compounds plays a crucial role in protecting crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives .

Pharmaceutical Applications

In the pharmaceutical sector, this compound’s derivatives are part of several drugs’ structural motifs. They are involved in the development of medications with anti-inflammatory properties, leveraging their ability to inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .

Antitumor Activity

The pyrimidine derivatives have shown promise in antitumor applications. For instance, compounds like Piritrexim, which inhibit dihydrofolate reductase (DHFR), have demonstrated significant effects in combating tumors in preclinical models .

Fungicidal Properties

The structural variations of pyrimidine derivatives, including the 4-Chloro-5-(trifluoromethyl) group, have been linked to fungicidal activities. Research indicates a clear relationship between the chemical structure of these compounds and their biological activity against various fungi .

Chemical Synthesis Intermediates

These compounds serve as key intermediates in the synthesis of more complex chemical entities. Their role in the development of new chemical substances is pivotal, especially in reactions involving the creation of bonds with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

Veterinary Products

Similar to their use in human pharmaceuticals, derivatives of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine are also found in veterinary products. They contribute to the treatment and prevention of diseases in animals, enhancing the health and productivity of livestock .

properties

IUPAC Name

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-4-3(7(9,10)11)1-12-6(4)14-2-13-5/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQGBMSLTHSCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
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Reactant of Route 5
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4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

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